molecular formula C18H24BrN3O3 B14794104 3-(2-Amino-4-bromo-phenylcarbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester

3-(2-Amino-4-bromo-phenylcarbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester

Cat. No.: B14794104
M. Wt: 410.3 g/mol
InChI Key: XETMMGXIMOZVQV-UHFFFAOYSA-N
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Description

(1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butyl ester group, and the attachment of the 2-amino-4-bromophenyl group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the 2-amino-4-bromophenyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or ether.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, (1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has potential applications as a drug candidate. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with functional groups that allow for similar reactivity and applications. Examples include:

  • (1R,3S,4S)-tert-butyl 3-((2-amino-4-chlorophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • (1R,3S,4S)-tert-butyl 3-((2-amino-4-fluorophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

What sets (1R,3S,4S)-tert-butyl 3-((2-amino-4-bromophenyl)carbamoyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate apart is its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H24BrN3O3

Molecular Weight

410.3 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-4-bromophenyl)carbamoyl]-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C18H24BrN3O3/c1-18(2,3)25-17(24)22-12-6-4-10(8-12)15(22)16(23)21-14-7-5-11(19)9-13(14)20/h5,7,9-10,12,15H,4,6,8,20H2,1-3H3,(H,21,23)

InChI Key

XETMMGXIMOZVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)NC3=C(C=C(C=C3)Br)N

Origin of Product

United States

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